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molecular formula C8H9NO4 B8411866 3-carboxymethyl-5-methyl-1H-pyrrole-2-carboxylic acid

3-carboxymethyl-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B8411866
M. Wt: 183.16 g/mol
InChI Key: JJAPLNVNGMFLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06861418B2

Procedure details

A solution of 3-ethoxycarbonylmethyl-5-methyl-1H-pyrrole-2 caboxylic acid ethyl ester (7 g, 29.26 mmol), LiOH (7 g, 10 eq.) in methanol (90 mL) and water (30 mL) was heated in a 70° C. oil bath for 3 hours. The cooled reaction was adjusted to pH 3 with 3N HCl, the resulted precipitate was collected by filtration, washed with water and dried to give 4.67 g (87%) of 3-carboxymethyl-5-methyl-1H-pyrrole-2-carboxylic acid.
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]([CH3:17])=[CH:9][C:10]=1[CH2:11][C:12]([O:14]CC)=[O:13])=[O:5])C.[Li+].[OH-].Cl>CO.O>[C:12]([CH2:11][C:10]1[CH:9]=[C:8]([CH3:17])[NH:7][C:6]=1[C:4]([OH:5])=[O:3])([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC(=CC1CC(=O)OCC)C
Name
Quantity
7 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction
FILTRATION
Type
FILTRATION
Details
the resulted precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CC1=C(NC(=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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